2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide
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Overview
Description
2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a chloro group, a cyano group, and a phenyl-substituted cyclobutyl ring attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of solvents, catalysts, and reaction temperatures can be optimized to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Condensation Reactions: Reagents such as phenacyl bromide in boiling ethanol using triethylamine as a catalyst can be used.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Condensation Reactions: Formation of heterocyclic compounds such as pyrrole derivatives.
Scientific Research Applications
2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and chloro groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler cyanoacetamide derivative with similar reactivity but lacking the phenylcyclobutyl and chloro groups.
2-Chloroacetamide: Contains a chloro group but lacks the cyano and phenylcyclobutyl groups.
Uniqueness
2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide is unique due to the combination of its structural features, including the chloro, cyano, and phenylcyclobutyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities compared to simpler cyanoacetamide derivatives .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-8-12(17)16-11-6-13(7-11,9-15)10-4-2-1-3-5-10/h1-5,11H,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKXUARSAOUKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)C2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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